molecular formula C13H21NO2 B14797527 3-(Adamantan-2-ylamino)propanoic acid

3-(Adamantan-2-ylamino)propanoic acid

Cat. No.: B14797527
M. Wt: 223.31 g/mol
InChI Key: ZANCXJKKWSUYOJ-UHFFFAOYSA-N
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Description

3-(Adamantan-2-ylamino)propanoic acid: is an organic compound that features an adamantane moiety attached to an amino acid backbone. Adamantane, a tricyclic hydrocarbon, is known for its rigid, diamond-like structure, which imparts unique physical and chemical properties to its derivatives. The presence of the adamantane group in this compound enhances its stability and reactivity, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Adamantan-2-ylamino)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with adamantane and an appropriate amino acid precursor.

    Functionalization of Adamantane: Adamantane is first functionalized to introduce an amino group. This can be achieved through various methods, such as nitration followed by reduction or direct amination.

    Coupling Reaction: The functionalized adamantane is then coupled with a propanoic acid derivative under suitable reaction conditions. This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Adamantan-2-ylamino)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The adamantane moiety can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce halogenated derivatives.

Scientific Research Applications

3-(Adamantan-2-ylamino)propanoic acid has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and advanced materials.

    Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Derivatives of this compound have potential therapeutic applications, particularly in the development of antiviral and anticancer agents.

    Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Adamantan-2-ylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s ability to bind to target proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antiviral or anticancer activity, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    Adamantane: The parent hydrocarbon, known for its rigid structure and stability.

    1-Adamantanamine: A derivative with an amino group attached to the adamantane core.

    2-Adamantanone: A ketone derivative of adamantane.

Uniqueness

3-(Adamantan-2-ylamino)propanoic acid is unique due to the presence of both the adamantane moiety and the amino acid backbone. This combination imparts distinct physical and chemical properties, making it a versatile compound for various applications. Its enhanced stability, reactivity, and potential biological activity set it apart from other adamantane derivatives.

Properties

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

3-(2-adamantylamino)propanoic acid

InChI

InChI=1S/C13H21NO2/c15-12(16)1-2-14-13-10-4-8-3-9(6-10)7-11(13)5-8/h8-11,13-14H,1-7H2,(H,15,16)

InChI Key

ZANCXJKKWSUYOJ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3NCCC(=O)O

Origin of Product

United States

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